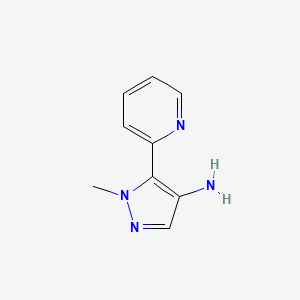

1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRKDULBNKDXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

Abstract

The convergence of pyrazole and pyridine rings into a single molecular framework represents a highly privileged scaffold in modern medicinal chemistry, with applications spanning oncology, inflammation, and neurodegenerative diseases.[1][2][3][4][5] The specific isomer, this compound, combines the electron-rich nature of a 4-aminopyrazole with the hydrogen-bonding and metal-coordinating capabilities of a pyridine moiety. This guide provides a comprehensive technical framework for the synthesis, purification, and detailed physicochemical characterization of this target compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. By presenting a predictive analysis based on foundational chemical principles and data from analogous structures, this document serves as a complete roadmap for validating the properties and unlocking the full potential of this promising heterocyclic amine.

Introduction to the Pyridinyl-Pyrazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present a diverse array of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[6][7] Among these, the pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and role as a versatile synthetic building block.[1][8] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][9]

The target molecule, this compound, integrates this pyrazole core with a pyridine ring, a six-membered electron-deficient heterocycle ubiquitous in both natural products and synthetic drugs. This combination is synthetically strategic; the pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site, while the 4-amino group on the pyrazole ring provides a key vector for further functionalization or direct interaction with protein residues.

This guide outlines a systematic approach to the chemical characterization of this molecule. The objective is to provide a predictive yet rigorous framework covering its synthesis, structural confirmation via spectroscopic methods, and the determination of key physicochemical properties that govern its behavior in both chemical and biological systems.

Proposed Synthesis and Purification Workflow

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent. For the target molecule, a logical and efficient pathway involves the cyclization of a suitably activated pyridinyl precursor with methylhydrazine.

Synthetic Pathway Rationale

The proposed synthesis begins with 2-acetylpyridine, a readily available commercial starting material. A Vilsmeier-Haack type reaction can introduce a dimethylamino-enal functionality, creating the necessary three-carbon electrophilic fragment. Subsequent reaction with methylhydrazine would lead to a regioselective cyclization, favoring the formation of the 1-methyl-5-pyridinyl isomer due to the directing effect of the starting materials. The final step involves the conversion of a precursor group (e.g., cyano) at the C4 position to the desired amine. This multi-step approach ensures high regiochemical control, which is a critical consideration in the synthesis of substituted pyrazoles.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Intermediate Precursor

-

To a stirred solution of 2-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add the chosen activating reagent (e.g., Bredereck's reagent or a Vilsmeier reagent generated in situ) (1.2 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarbonyl equivalent.

Step 2: Pyrazole Ring Formation

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture and concentrate in vacuo. The resulting residue contains the substituted pyrazole.

Step 3: Amination

-

If a nitro or cyano precursor was used, dissolve the crude pyrazole from Step 2 in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalyst for reduction, such as Raney Nickel or Palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate to yield the crude target amine.

Step 4: Purification

-

Purify the crude product using automated flash column chromatography on silica gel.

-

A gradient elution system, for example, from 0% to 10% methanol in dichloromethane, is often effective for separating polar amines.

-

Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

For final purification and to obtain material for analysis, recrystallize the solid from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the molecular structure is paramount. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete picture of the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms. The predicted spectra are based on established chemical shifts for pyrazole and pyridine heterocycles.[8][10][11]

| Predicted NMR Data | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (d, 1H, Py-H6), ~7.8 (t, 1H, Py-H4), ~7.5 (s, 1H, Pz-H3), ~7.3 (d, 1H, Py-H5), ~7.2 (t, 1H, Py-H3), ~5.0 (s, br, 2H, NH₂), ~3.7 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~150 (Py-C6), ~149 (Py-C2), ~145 (Pz-C5), ~138 (Pz-C4), ~137 (Py-C4), ~125 (Pz-C3), ~123 (Py-C5), ~122 (Py-C3), ~35 (N-CH₃) |

Rationale for Predictions:

-

¹H NMR: The pyridine protons will appear in the aromatic region, with the H6 proton being the most downfield due to its proximity to the nitrogen. The pyrazole H3 proton will appear as a sharp singlet. The N-methyl group will be a singlet around 3.7 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.

-

¹³C NMR: The carbons attached to nitrogen atoms (Py-C2, Py-C6, Pz-C5, Pz-C4) will be the most downfield. The N-methyl carbon will be the most upfield signal.

-

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to definitively link the pyrazole and pyridine rings by observing correlations between the pyrazole N-methyl protons and the pyrazole ring carbons (C5, C3), and between the pyridine protons and the pyrazole C5 carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

| Predicted MS Data | |

| Molecular Formula | C₁₀H₁₁N₅ |

| Monoisotopic Mass | 201.1014 Da |

| Analysis Method | High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ = 202.1087 |

| Key Fragmentation | Loss of CH₃, loss of NH₂, and cleavage of the bond between the two rings. |

Protocol for HRMS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a TOF (Time-of-Flight) or Orbitrap mass spectrometer.

-

Acquire data in positive ion mode, as the basic nitrogens will readily protonate.

-

Confirm the measured mass of the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Predicted IR Data | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3450 - 3300 (two bands, symmetric & asymmetric) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=N and C=C Stretch (Rings) | 1620 - 1550 |

| N-H Bend (Amine) | 1650 - 1580 |

Experimental Insight: The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a strong indicator of a primary amine (-NH₂). The complex fingerprint region (below 1500 cm⁻¹) will be unique to this molecule and can be used for identification against a reference standard.

Physicochemical Properties

These properties are critical for predicting the compound's suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value / Characteristic | Rationale & Experimental Method |

| pKa | ~6.5 (Pyridine N), ~2.5 (Amine NH₃⁺) | The pyridine nitrogen is expected to be the most basic site. The amine is less basic due to the electron-withdrawing nature of the pyrazole ring. Method: Potentiometric titration or UV-pH titration. |

| LogP | 1.0 - 1.5 | Calculated based on analogous fragments.[12][13] The molecule has both polar (amine, nitrogens) and nonpolar (aromatic rings) regions, suggesting moderate lipophilicity. Method: Shake-flask method using n-octanol and water. |

| Aqueous Solubility | Moderate to high at acidic pH | The presence of multiple basic nitrogens means solubility will be highly pH-dependent, increasing significantly upon protonation in acidic media. Method: HPLC-based thermodynamic solubility assay. |

| Physical State | Likely a crystalline solid at RT | Heterocyclic compounds with similar molecular weights and hydrogen bonding capabilities are typically solids. Method: Visual inspection, Differential Scanning Calorimetry (DSC) for melting point. |

Chemical Reactivity Profile

The molecule's reactivity is governed by the interplay of its three key components: the electron-rich 4-aminopyrazole ring, the electron-deficient pyridine ring, and the nucleophilic amino group.

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 9. meddocsonline.org [meddocsonline.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 4-Amino-1-Methyl-5-Arylpyrazole Scaffold: Synthesis, Pharmacology, and Therapeutic Potential

The following technical guide is structured to provide an in-depth, actionable analysis of the 4-amino-1-methyl-5-arylpyrazole scaffold. It moves beyond generic descriptions to focus on the specific structural activity relationships (SAR), validated synthetic pathways, and high-value therapeutic applications (specifically p38 MAPK inhibition and antimicrobial Schiff bases) relevant to drug discovery professionals.

Executive Summary

The 4-amino-1-methyl-5-arylpyrazole core represents a "privileged structure" in medicinal chemistry, distinct from its isomer (3-amino) and the related 4-aminoantipyrine. Its value lies in its specific geometry: the 5-aryl group provides a critical hydrophobic anchor, while the 4-amino moiety serves as a versatile nucleophilic handle for generating urea-based kinase inhibitors (specifically p38 MAPK) and antimicrobial Schiff bases. This guide details the synthetic logic, biological mechanisms, and experimental protocols required to exploit this scaffold.

Structural Activity Relationship (SAR) Logic

The biological potency of this scaffold is dictated by three distinct regions. Understanding these interactions is prerequisite to rational drug design.

| Region | Substituent | Mechanistic Function |

| Position 1 | Methyl Group | Solubility & Orientation: Unlike a free N-H, the N-methyl group prevents tautomerization, locking the pyrazole into a fixed geometry. It also improves lipophilicity (LogP) for membrane permeability compared to the unsubstituted analog. |

| Position 5 | Aryl Group | Hydrophobic Anchor: In kinase inhibition (e.g., p38 MAPK), this aryl group (often phenyl or substituted phenyl) occupies the hydrophobic pocket adjacent to the ATP binding site. Electronic tuning here (e.g., 4-F, 4-Cl) modulates metabolic stability. |

| Position 4 | Amino Group | The "Warhead" Handle: The primary amine is rarely the final drug. It is the attachment point for: 1. Ureas: To form hydrogen bond networks (Glu71/Asp168 in p38).2. Imines (Schiff Bases): To coordinate metal ions or intercalate DNA in antimicrobial applications. |

Validated Synthetic Workflows

The synthesis of the 4-amino regioisomer requires specific control to avoid the formation of the thermodynamic 5-amino product. The most robust industrial route involves the construction of the pyrazole core followed by electrophilic nitration and reduction.

Diagram 1: Core Synthesis & Derivatization Pathway

The following logic flow illustrates the stepwise construction of the scaffold and its divergence into two primary therapeutic classes.

Caption: Synthetic route prioritizing regioselectivity. Nitration at C4 is the critical step to install the nitrogen functionality after ring closure.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of the 4-Amino Core

Objective: Synthesize 4-amino-1-methyl-5-phenylpyrazole.

-

Cyclization (Core Formation):

-

React 3-(dimethylamino)-1-phenyl-2-propen-1-one (formed from acetophenone + DMF-DMA) with methylhydrazine in ethanol.

-

Conditions: Reflux for 4 hours.

-

Checkpoint: Monitor TLC.[1] The disappearance of the enaminone spot indicates ring closure.

-

Result: 1-methyl-5-phenylpyrazole (Note: Regioselectivity is controlled by the electronics of the enaminone; confirm structure via NOE NMR if unsure).

-

-

Nitration (C-4 Functionalization):

-

Dissolve the pyrazole (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.

-

Dropwise add fuming HNO₃ (1.2 eq) maintaining temp <10°C. Stir for 2 hours at RT.

-

Pour onto crushed ice. Filter the yellow precipitate.

-

Checkpoint: 1H NMR should show the disappearance of the C4-H signal (typically a singlet around 7.8-8.0 ppm).

-

-

Reduction (Activation):

-

Suspend the 4-nitro compound in Ethanol/HCl.

-

Add SnCl₂·2H₂O (5 eq) and reflux for 3 hours. (Alternative: H₂/Pd-C if halogen substituents are absent).

-

Neutralize with NaOH, extract with EtOAc.

-

Validation: IR spectrum must show doublet peaks at 3300-3400 cm⁻¹ (primary amine -NH₂).

-

Protocol B: Synthesis of p38 MAPK Inhibitor (Urea Derivative)

Objective: Convert the core into a bioactive kinase inhibitor.

-

Dissolve 4-amino-1-methyl-5-phenylpyrazole (1 eq) in anhydrous THF under Argon.

-

Add Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate, 1.1 eq).

-

Stir at room temperature for 12 hours.

-

Purification: The urea product often precipitates. Filter and wash with cold ether.

-

Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isocyanate.

-

Validation: Mass Spec (M+1) confirms the addition of the urea moiety.

Therapeutic Applications & Mechanism of Action[2]

A. p38 MAPK Inhibition (Anti-Inflammatory)

The most commercially significant application of this scaffold is in the design of Type II Kinase Inhibitors (e.g., Doramapimod analogs).

-

Mechanism: The urea derivatives bind to the "DFG-out" conformation of the p38 MAP kinase.

-

Binding Mode:

-

The Pyrazole N-2 acts as a hydrogen bond acceptor.

-

The Urea N-H groups form a bidentate hydrogen bond with the carboxylate side chain of a conserved Glutamate (Glu71) in the active site.

-

The 5-Aryl group fits into the hydrophobic "selectivity pocket" created by the movement of the activation loop.

-

Diagram 2: p38 MAPK Binding Interaction

Caption: Schematic of the 'DFG-out' binding mode. The urea linker is critical for anchoring the scaffold to Glu71.

B. Antimicrobial Activity (Schiff Bases)

Schiff bases (imines) derived from the 4-amino group exhibit broad-spectrum antibacterial activity, particularly against S. aureus and E. coli.

-

Data Summary:

-

MIC Values: Highly dependent on the aldehyde used. Electron-withdrawing groups (NO₂, F) on the benzylidene ring typically lower MIC (increase potency) to the 10-25 µg/mL range.

-

Mechanism: These planar systems are believed to intercalate into bacterial DNA or inhibit DNA gyrase B, preventing replication.

-

| Derivative Type | Target Organism | Typical MIC (µg/mL) | Key Substituent |

| Schiff Base | S. aureus | 12.5 - 25.0 | 4-NO₂-Benzaldehyde |

| Schiff Base | E. coli | 25.0 - 50.0 | 2,4-Cl₂-Benzaldehyde |

| Urea | P. aeruginosa | >50.0 (Resistant) | 4-F-Phenyl |

Future Directions

Current research is pivoting toward Metal Complexation . The 4-amino-5-arylpyrazole Schiff bases act as excellent N,N-donor ligands for Pd(II) and Pt(II). These complexes are showing higher cytotoxicity against breast cancer cell lines (MCF-7) than the free ligands, likely due to enhanced cellular uptake and DNA cleavage capability.

References

-

Synthesis and Biological Evaluation of Pyrazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the antimicrobial and DNA cleavage activities of Schiff bases derived from amino-pyrazoles. URL:[Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase. Source: Journal of Medicinal Chemistry (via PubMed/Columbia) Context: Definitive work on the binding mode of pyrazole-ureas to p38 MAPK, establishing the role of the urea linker. URL:[Link]

-

Microwave-assisted preparation of 4-amino-pyrazoles. Source: Royal Society of Chemistry (RSC) Context: Modern synthetic methods for generating the 4-amino core efficiently. URL:[Link]

-

Anticancer activity of Pyrazole Schiff bases. Source: ResearchGate / European Journal of Chemistry Context: Detailed cytotoxicity data (IC50) for pyrazole derivatives against MCF-7 cell lines. URL:[Link]

Sources

A Technical Guide to the Synthesis and Characterization of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

Abstract

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] The unique arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making it an attractive motif for the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.[2] The specific compound of interest, 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine, incorporates a pyridine ring, a common feature in many drugs that can influence solubility, metabolic stability, and target engagement. The 4-amino substituent provides a key site for further chemical modification and can act as a crucial hydrogen bond donor.

Given the absence of this compound in commercial catalogs, this guide aims to bridge that gap by providing a detailed, scientifically-grounded roadmap for its synthesis and subsequent investigation. The proposed synthetic route is designed to be robust and adaptable, utilizing readily available starting materials and well-understood chemical transformations.

Predicted Physicochemical Properties

While experimental data for this compound is unavailable, its key physicochemical properties can be predicted using computational methods. These predicted values are useful for planning purification strategies, designing experiments, and anticipating the compound's behavior in biological systems.

| Property | Predicted Value |

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.21 g/mol |

| CAS Number | Not Assigned |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO |

| pKa (most basic) | Predicted to be around 4-5 (pyridinium nitrogen) |

Note: These properties are computationally predicted and have not been experimentally verified. Actual values may vary.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The overall strategy involves the construction of a 4-nitropyrazole intermediate, followed by the reduction of the nitro group to the desired amine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the 4-amino group can be installed via the reduction of a 4-nitro precursor. The 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-nitro intermediate can be formed through the cyclization of a suitable acyclic precursor with methylhydrazine. This precursor would need to contain the pyridine ring and a masked 1,3-dicarbonyl equivalent with a nitro group at the central carbon.

Forward Synthesis

The proposed forward synthesis is a three-step process:

-

Step 1: Synthesis of (E)-3-(dimethylamino)-2-nitro-1-(pyridin-2-yl)prop-2-en-1-one from 2-acetylpyridine.

-

Step 2: Cyclization with methylhydrazine to form 1-methyl-5-(pyridin-2-yl)-4-nitro-1H-pyrazole.

-

Step 3: Reduction of the nitro group to yield this compound.

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, yet hypothetical, experimental protocols for the proposed synthesis. These should be adapted and optimized by the practicing chemist.

Step 1: Synthesis of (E)-3-(dimethylamino)-2-nitro-1-(pyridin-2-yl)prop-2-en-1-one

-

Rationale: This step creates the key acyclic precursor containing the necessary carbon framework and the nitro group. The reaction of an acetylpyridine with a reagent like tert-butoxy-bis(dimethylamino)methane provides a reliable method for forming such enaminones.

-

Procedure:

-

To a solution of 2-acetylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add tert-butoxy-bis(dimethylamino)methane (1.2 eq).

-

Add nitromethane (1.5 eq) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of 1-methyl-5-(pyridin-2-yl)-4-nitro-1H-pyrazole

-

Rationale: This is the key cyclization step to form the pyrazole ring. The use of methylhydrazine directly installs the N-methyl group, which is more efficient than a subsequent N-methylation step. The reaction proceeds via condensation and intramolecular cyclization.

-

Procedure:

-

Dissolve the enaminone from Step 1 (1.0 eq) in glacial acetic acid.

-

Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Step 3: Synthesis of this compound

-

Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Catalytic hydrogenation using palladium on carbon is a clean and high-yielding method.[1]

-

Procedure:

-

Dissolve the nitropyrazole from Step 2 (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the target compound, this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Potential Applications and Research Directions

Derivatives of aminopyrazole are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The title compound, as a novel molecular entity, presents several avenues for research:

-

Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

-

Fragment-Based Screening: Due to its relatively small size and diverse chemical features, this compound could be a valuable addition to fragment libraries for screening against proteins of therapeutic interest.

-

Materials Science: The pyridine and pyrazole moieties can act as ligands for metal coordination, suggesting potential applications in the development of novel catalysts, sensors, or functional materials.

Safety Precautions

The synthesis of this compound should only be performed by trained chemists in a well-ventilated fume hood.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

Methylhydrazine: Is a suspected carcinogen and is highly toxic and flammable. Handle with extreme caution.

-

Nitromethane: Is flammable and can be explosive under certain conditions.

-

Palladium on Carbon: Is pyrophoric when dry and in the presence of hydrogen can ignite flammable solvents. Handle the catalyst wet and avoid exposure to air when dry.

-

-

Reaction Hazards: The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst. Ensure the reaction apparatus is properly set up and purged with an inert gas before introducing hydrogen.

Always consult the Safety Data Sheets (SDS) for all reagents before use. A thorough risk assessment should be conducted before commencing any experimental work.

References

-

ResearchGate. (2023). Modifications of 4‐Amino‐substituted 5‐Phenyl‐3‐(trifluoromethyl)pyrazoles for the Development of New Analgesics. Retrieved from [Link]

-

Science Publishing Group. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

The Pyridinyl-Pyrazole Scaffold: A Technical Guide to Discovery & Application

The following technical guide details the discovery, medicinal chemistry evolution, and synthetic architecture of pyridinyl-pyrazole compounds.

Executive Summary: The Privileged Architecture

The pyridinyl-pyrazole motif—defined by the direct linkage of a pyridine ring to a pyrazole core—represents a "privileged scaffold" in modern life sciences. Its utility spans from high-affinity kinase inhibitors in oncology (targeting the ATP-binding hinge) to blockbuster agrochemicals modulating calcium channels (Ryanodine receptors).

This guide deconstructs the scaffold's history not as a linear timeline, but as an evolution of pharmacophore refinement . The core technical value lies in the scaffold's ability to present specific hydrogen bond acceptor/donor vectors (the pyridine nitrogen and pyrazole NH/N) while maintaining a rigid, semi-planar geometry that minimizes entropic penalty upon binding.

Key Structural Classes

| Class | Linkage Type | Primary Application | Mechanism of Action | Representative Compound |

| Type A | C-Pyridinyl (C-C bond) | Kinase Inhibition (Oncology/Inflammation) | ATP-competitive Hinge Binding | TGF-β inhibitors (e.g., LY2109761) |

| Type B | N-Pyridinyl (C-N bond) | Agrochemicals (Insecticides) | Ryanodine Receptor Modulation | Chlorantraniliprole |

| Type C | Fused/Bridged | Kinase Selectivity | Allosteric/Pocket Specificity | Various p38 MAPK candidates |

The Kinase Era: p38 MAPK and TGF-β

The discovery of pyridinyl-pyrazole kinase inhibitors was driven by the need to improve upon early pyridinyl-imidazole leads (e.g., SB-203580 ). While SB-203580 was a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, it suffered from cytochrome P450 (CYP) inhibition and liver toxicity issues.

The Isostere Logic (p38 MAPK)

Researchers hypothesized that replacing the imidazole ring with a pyrazole would alter the electronic density of the pyridine ring (via the different electronegativity of the nitrogen arrangement), thereby reducing affinity for heme-iron in CYP450 enzymes while maintaining hinge-binding capability.

-

The Hinge Interaction: In Type A compounds (C-pyridinyl), the pyridine nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

-

The Selectivity Filter: The pyrazole ring serves as a vector to project substituents into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, tuning selectivity against other kinases.

Case Study: TGF-β Receptor Type I (ALK5)

The evolution continued into Transforming Growth Factor-beta (TGF-β) signaling.[1] Small molecule inhibitors like LY2109761 utilize the pyridinyl-pyrazole scaffold to target the ALK5 kinase domain.

Mechanistic Pathway (TGF-β Signaling): The following diagram illustrates where pyridinyl-pyrazole inhibitors intervene in the canonical SMAD pathway.

Caption: Intervention of pyridinyl-pyrazole inhibitors in the TGF-β/SMAD signaling cascade.[2][3]

The Agrochemical Breakthrough: Chlorantraniliprole

While medicinal chemistry focused on C-pyridinyl variants, agrochemistry revolutionized the field with N-pyridinyl pyrazoles. The discovery of Chlorantraniliprole (Rynaxypyr®) by DuPont (now Corteva) is the definitive case study for this architecture.

Structural Innovation

Unlike kinase inhibitors that mimic ATP, Chlorantraniliprole targets the Ryanodine Receptor (RyR) , a calcium channel in muscle cells.[4]

-

The Linkage: The molecule features a pyrazole ring bonded via nitrogen to a substituted pyridine.[5]

-

The Function: This specific geometry is critical for binding to the insect RyR, causing uncontrolled calcium release, muscle paralysis, and death.

-

Selectivity: The pyridinyl-pyrazole moiety contributes to the compound's exquisite selectivity for insect RyRs over mammalian counterparts ( >2000-fold), ensuring safety.

Comparative Data: Kinase vs. RyR Modulators

| Feature | Kinase Inhibitor (e.g., p38) | RyR Modulator (e.g., Chlorantraniliprole) |

| Pyridine-Pyrazole Bond | C-C (Carbon-Carbon) | C-N (Carbon-Nitrogen) |

| Key Interaction | H-bond to Hinge Region | Hydrophobic/Shape fit in RyR pocket |

| Substituents | Polar groups for solubility | Halogens (Cl, Br) for lipophilicity |

| Discovery Era | Mid-1990s | Mid-2000s |

Synthetic Architectures & Protocols

Reliable synthesis is the bedrock of exploring this scaffold. Two primary methodologies dominate: Cyclocondensation (for N-pyridinyl) and Cross-Coupling (for C-pyridinyl).

Protocol A: Regioselective Synthesis of N-Pyridinyl Pyrazoles

This method is used to synthesize Chlorantraniliprole-like cores. The challenge is controlling the regiochemistry of the hydrazine attack.

Reaction Scheme Logic:

-

Reactants: 3-hydrazinopyridine (or substituted variant) + 1,3-dicarbonyl equivalent (e.g., diethyl maleate or acetylacetone).

-

Regiocontrol: The steric bulk of the hydrazine pyridine ring and the electronics of the dicarbonyl determine whether the 1,3- or 1,5-isomer is formed.

Step-by-Step Protocol:

-

Preparation: Dissolve 2,3-dichloropyridine-5-hydrazine (1.0 eq) in Ethanol (0.5 M).

-

Condensation: Add diethyl maleate (1.1 eq) and a catalytic amount of H2SO4.

-

Cyclization: Reflux for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

-

Validation: 1H NMR is crucial to distinguish isomers. The pyrazole proton shifts are diagnostic (typically

6.5–7.0 ppm).

Protocol B: Suzuki-Miyaura Coupling for C-Pyridinyl Pyrazoles

Used for kinase inhibitors where a C-C bond connects the rings.

Workflow Diagram:

Caption: Palladium-catalyzed cross-coupling workflow for C-pyridinyl pyrazole synthesis.

Future Outlook

The pyridinyl-pyrazole scaffold remains a fertile ground for discovery.

-

Fragment-Based Drug Discovery (FBDD): The scaffold is a popular fragment due to its low molecular weight and high ligand efficiency.

-

PROTACs: Pyridinyl-pyrazoles are being utilized as "warheads" in Proteolysis Targeting Chimeras to bind target proteins (like BRD4 or kinases) before recruiting E3 ligases.

-

Dual Inhibitors: Designing molecules that inhibit multiple kinases simultaneously (e.g., p38/JNK) by exploiting the conserved hinge-binding mode of the pyridine nitrogen.

References

-

Vertex Pharmaceuticals. (1998). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Journal of Medicinal Chemistry. Link

-

Sawyer, J.S., et al. (2004).[6] Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters. Link

-

Lahm, G.P., et al. (2007). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters. Link

-

Peifer, C., & Alessi, D.R. (2008). Small-molecule inhibitors of protein kinase signaling pathways: describing the state of the art. Future Medicinal Chemistry. Link

-

DuPont. (2010). Discovery of Chlorantraniliprole. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Structural Analogs of 1-Methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

Abstract

The 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its constituent parts—the N-methylated pyrazole, the strategically placed amine, and the coordinating pyridine ring—offer multiple vectors for chemical modification, enabling the exploration of vast chemical space. This guide provides a comprehensive analysis of this core, focusing on the design, synthesis, and structure-activity relationships (SAR) of its structural analogs. We will deconstruct the scaffold into its primary components, examining the impact of modifications at each position on biological activity, which spans kinase inhibition, receptor modulation, and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design of novel therapeutic agents.

Introduction: The Pyrazol-Pyridine Scaffold as a Strategic Starting Point

Heterocyclic compounds form the bedrock of many therapeutic agents, with pyrazole and pyridine rings being particularly prominent. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets[1]. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[2][3]. When coupled with a pyridine ring, a common motif in FDA-approved drugs, the resulting scaffold gains a key hydrogen bond acceptor and a handle to modulate physicochemical properties such as solubility and pKa[4].

The specific scaffold, this compound, combines these features with a 4-amino group, which can act as a hydrogen bond donor or serve as a synthetic anchor for further derivatization. The N-methylation of the pyrazole prevents tautomerization, locking the scaffold into a defined conformation and potentially improving metabolic stability[5]. This guide will systematically explore the strategic modification of this core to generate analogs with tailored pharmacological profiles.

Deconstruction of the Core: A Guide to Analog Design and SAR

The rational design of analogs requires a thorough understanding of how changes to each part of the molecule influence its interaction with biological targets. We will dissect the core scaffold into four key modifiable regions.

Caption: Key regions for structural modification on the core scaffold.

Region 1: The N-Methyl Group - Impact on Selectivity and Potency

The substituent at the N1 position of the pyrazole ring plays a critical role in orienting the other substituents and can make direct contact with the target protein. While a methyl group is a common starting point, variation of this alkyl group can profoundly impact activity.

-

Causality: Larger or more complex groups (e.g., ethyl, cyclopropyl, benzyl) can probe deeper into hydrophobic pockets of a binding site. Replacing the alkyl group with an aryl moiety, introduced via Chan-Lam coupling, can introduce additional pi-stacking interactions[6]. In the context of kinase inhibitors, this position can be exploited to achieve selectivity. For instance, in pyrazolo[3,4-d]pyrimidin-4-amine derivatives, modifying the N1-substituent was a key strategy in optimizing potency against Src kinase[7].

Region 2: The 4-Amino Group - The Gateway to Diverse Functionality

The primary amine at the C4 position is a versatile synthetic handle. It can be acylated, alkylated, or converted into ureas, thioureas, and sulfonamides to modulate the compound's electronic properties and hydrogen bonding capabilities.

-

Causality: Converting the amine to an amide, as seen in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has been a successful strategy for developing fungicides[8]. This transformation changes the group from a hydrogen bond donor to a donor/acceptor, altering its interaction profile. In kinase inhibitors, this amine is often part of a larger structure that forms crucial hydrogen bonds with the kinase hinge region, as demonstrated by related 5-(pyrimidin-2-ylamino)picolinonitrile derivatives that inhibit CHK1[9][10].

Region 3: The Pyrazole Core - Stability and Scaffolding

While the pyrazole core is often maintained for its favorable properties, its substitution pattern can be altered. The relative positions of the amine and the pyridine substituent are critical. 4-aminopyrazoles are just one class; 3-amino and 5-aminopyrazoles are also widely explored and exhibit distinct biological profiles[11].

-

Causality: Shifting the substituents to create, for example, a 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine would fundamentally change the geometry of the molecule and its presentation of functional groups to a target. Furthermore, fusing the pyrazole to another ring system, creating structures like pyrazolo[3,4-d]pyrimidines, can rigidify the scaffold and lead to highly potent compounds by reducing the entropic penalty of binding[7].

Region 4: The Pyridine Ring - Modulating Solubility and Target Engagement

The pyridine ring is a key interaction domain, but it is not irreplaceable. Bioisosteric replacement is a powerful strategy in drug discovery to enhance potency, improve pharmacokinetic properties, or circumvent intellectual property.

-

Causality: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. A common and effective bioisosteric replacement is the benzonitrile group, where the nitrile mimics the hydrogen-bonding ability of the pyridine nitrogen[4]. This can also improve metabolic stability. Other heterocyclic rings, such as thiazoles, pyrimidines, or even other pyrazoles, can be substituted to explore different binding orientations and physicochemical properties[5][12]. For example, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives identified potent modulators of the M4 muscarinic acetylcholine receptor, highlighting the importance of this moiety for specific receptor interactions[13][14].

Caption: Decision tree for bioisosteric replacement of the pyridine ring.

Synthetic Strategies and Experimental Protocols

The synthesis of these analogs generally follows a convergent approach, where the substituted pyrazole and pyridine fragments are prepared separately and then coupled.

General Synthetic Workflow

A common route involves the synthesis of a suitable pyrazole intermediate, often a boronic ester or a halide, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with a functionalized pyridine.

Caption: General workflow for synthesis of pyrazol-pyridine scaffolds.

Protocol: Suzuki Coupling for Pyrazol-Pyridine Synthesis

This protocol is adapted from methodologies described for the synthesis of pyrazol-4-yl-pyridine derivatives[13].

Objective: To couple a pyrazole boronic acid ester with a pyridine halide to form the C-C bond between the two rings.

Materials:

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine (1.0 eq)

-

2-Bromopyridine (1.1 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent, 10-25% v/v)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask, add the pyrazole boronic acid ester, 2-bromopyridine, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and reduced reaction efficiency.

-

Add the solvent (1,4-dioxane) and co-solvent (water) via syringe. The mixture should be a suspension.

-

Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.

-

Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Applications and Comparative Data

Analogs derived from this scaffold have shown activity against a range of biological targets. The table below summarizes the activity of representative compounds from the literature, illustrating the impact of structural modifications.

| Compound/Analog Class | Target(s) | Key Structural Features | Reported Activity (IC₅₀/EC₅₀) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Src Kinase, B-RAF, C-RAF | Fused pyrimidine ring, phenylethynyl group at C3 | Src IC₅₀ = 0.9 nM | [7] |

| Pyrazol-4-yl-pyridines | M₄ Muscarinic Receptor | Pyridine linked at C4 of pyrazole, varied substituents | Positive Allosteric Modulator (PAM) | [13][14] |

| 1-Methyl-1H-pyrazol-5-amines | Valsa mali (fungus) | Disulfide moiety attached to the amine | EC₅₀ = 0.64 mg/L | [15] |

| 5-(Pyrimidin-2-ylamino)picolinonitriles | CHK1 Kinase | Pyrimidine ring linked to an amine, pyrazole at C5 | IC₅₀ = 0.4 nM | [9] |

| 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolines | MPS1 Kinase | Isoquinoline core instead of pyridine | Potent reversible inhibitor | [10] |

Conclusion and Future Directions

The this compound core is a highly tractable scaffold for medicinal chemistry campaigns. The strategic exploration of its four key regions—the N-substituent, the 4-amino group, the pyrazole core itself, and the pyridine ring—allows for the fine-tuning of biological activity and ADME properties. Structure-activity relationships consistently show that modifications to the pyrazole N1-position and bioisosteric replacement of the pyridine ring are effective strategies for optimizing potency and selectivity. The 4-amino group provides a crucial anchor for introducing diverse functionalities to probe target interactions further.

Future research should focus on integrating computational methods, such as molecular docking and free energy perturbation, to more accurately predict the impact of structural modifications before synthesis[1]. The development of multi-component reactions could also streamline the synthesis of diverse analog libraries[3]. As demonstrated by its utility in developing kinase inhibitors, receptor modulators, and antimicrobials, this scaffold is poised to remain a valuable starting point for the discovery of next-generation therapeutic agents.

References

A complete list of all sources cited in this guide, including full titles and verifiable URLs.

-

Title: Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A three-step strategy for the conversion of pyridines into benzonitriles. Source: ResearchGate URL: [Link]

-

Title: Current status of pyrazole and its biological activities. Source: PMC (Journal of Pharmacy & Bioallied Sciences) URL: [Link]

-

Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Source: PMC (RSC Medicinal Chemistry) URL: [Link]

-

Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

-

Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules) URL: [Link]

-

Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Source: RSC Publishing URL: [Link]

-

Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI (Molecules) URL: [Link]

-

Title: Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Source: PMC (European Journal of Medicinal Chemistry) URL: [Link]

-

Title: Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Source: Monash University Research URL: [Link]

-

Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: Scientific Reports URL: [Link]

-

Title: Ring Bioisosteres. Source: Cambridge MedChem Consulting URL: [Link]

-

Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Source: ResearchGate URL: [Link]

-

Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Source: PubMed URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Source: SciSpace URL: [Link]

-

Title: Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Source: PubMed URL: [Link]

-

Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Source: MDPI (Molbank) URL: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. scispace.com [scispace.com]

- 7. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.monash.edu [research.monash.edu]

- 15. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Cellular Profiling of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

Abstract

This guide details the protocol for the cellular evaluation of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine (referred to herein as MPPA ). MPPA is a privileged "hinge-binding" scaffold commonly utilized in Fragment-Based Drug Discovery (FBDD) for targeting ATP-competitive kinases (e.g., ALK, ROS1, p38 MAPK). Unlike nanomolar drugs, MPPA functions as a low-affinity, high-efficiency chemical fragment. This protocol addresses the specific challenges of profiling such fragments: solubility limits, high-concentration dosing strategies, and the necessity of biophysical validation (CETSA) alongside functional assays.

Part 1: Chemical Context & Handling

The "Hinge-Binder" Rationale

MPPA contains a bidentate hydrogen-bonding motif (the pyrazole nitrogen and the exocyclic amine) designed to mimic the adenine ring of ATP. In cellular assays, it competes for the ATP-binding pocket of kinases.

-

Mechanism: Competitive inhibition at the ATP-binding site (Type I binding).

-

Expected Potency: As a fragment, MPPA typically exhibits IC50 values in the 10–100 µM range.

-

Critical Warning: The primary amine at position 4 is nucleophilic. Avoid aldehydes in assay buffers (often found in low-grade fixatives) to prevent Schiff base formation.

Solubilization & Storage

The pyridine and amine moieties make MPPA basic. Solubility is pH-dependent.

| Parameter | Specification | Notes |

| Molecular Weight | ~188.23 g/mol | |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to 100 mM. |

| Stock Concentration | 50 mM | Recommended for cellular dosing up to 100 µM. |

| Aqueous Solubility | Moderate (pH < 7) | Protonation of pyridine enhances solubility. |

| Storage | -20°C (Desiccated) | Hygroscopic; store under inert gas (N2/Ar) if possible. |

Preparation Protocol:

-

Weigh MPPA powder in a glass vial (avoid static plastics).

-

Add sterile, anhydrous DMSO to achieve 50 mM.

-

Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.

-

Aliquot into amber tubes (single-use) to prevent freeze-thaw degradation.

Part 2: Experimental Workflows

Workflow Logic

Because MPPA is a fragment, standard antiproliferative assays (IC50) may yield false negatives due to low potency. The workflow prioritizes Target Engagement (CETSA) over phenotypic death.

Figure 1: Hierarchical workflow for fragment profiling. Binding validation (CETSA) precedes functional characterization.

Part 3: Detailed Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To determine if MPPA enters the cell and physically stabilizes a specific kinase target (e.g., p38 or ALK) against heat denaturation. Cell Line: A549 (Lung) or RAW 264.7 (Macrophage) depending on the kinase of interest.

Step-by-Step:

-

Seeding: Seed cells in 6-well plates (1.5 x 10^6 cells/well). Incubate 24h.

-

Treatment:

-

Test Arm: Treat with 50 µM MPPA (0.1% DMSO final).

-

Control Arm: Treat with DMSO only (0.1%).

-

Note: High concentration (50 µM) is required for fragments to shift thermal stability.

-

-

Incubation: Incubate for 1 hour at 37°C.

-

Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors (EDTA-free).

-

Thermal Challenge:

-

Aliquot cell suspension into 8 PCR tubes (50 µL each).

-

Heat continuously for 3 minutes at a gradient: 40, 43, 46, 49, 52, 55, 58, 61°C.

-

Cool immediately at RT for 3 minutes.

-

-

Lysis: Add NP-40 lysis buffer. Freeze-thaw (liquid N2 / 37°C water bath) x3 cycles to lyse.

-

Separation: Centrifuge 20,000 x g for 20 min at 4°C. Precipitated (unstable) protein pellets; soluble (stabilized) protein remains in supernatant.

-

Readout: Run supernatant on SDS-PAGE. Blot for the specific kinase.[1]

-

Result: If MPPA binds, the kinase band will persist at higher temperatures compared to DMSO control.

-

Protocol B: In-Cell Western (Functional Screening)

Purpose: High-throughput assessment of MPPA's ability to inhibit kinase phosphorylation. Target: Phospho-ERK1/2 or Phospho-p38 (common downstream readouts for this scaffold).

Step-by-Step:

-

Seeding: Seed 15,000 cells/well in a 96-well black-wall/clear-bottom plate (Poly-D-Lysine coated).

-

Starvation: After adhesion, replace media with serum-free media for 12–16 hours (synchronizes signaling).

-

Dosing:

-

Prepare MPPA dilution series in serum-free media: 100, 30, 10, 3, 1, 0.3 µM.

-

Add to cells for 60 minutes .

-

-

Stimulation: Add stimulant (e.g., EGF 50 ng/mL or LPS 1 µg/mL) for 15 minutes in the presence of MPPA.

-

Fixation:

-

Remove media immediately.

-

Add 4% Paraformaldehyde (methanol-free) for 20 min at RT.

-

-

Permeabilization: Wash with PBS + 0.1% Triton X-100 (3x 5 min).

-

Blocking: Odyssey Blocking Buffer (LI-COR) or 5% BSA for 1h.

-

Primary Antibody: Anti-Phospho-Target (Rabbit) + Anti-Total-Tubulin (Mouse) overnight at 4°C.

-

Detection: IRDye 800CW (Rabbit) + IRDye 680RD (Mouse). Scan on LI-COR Odyssey.

-

Analysis: Calculate Ratio (Phospho/Tubulin). Plot vs. Log[MPPA].

Protocol C: Cytotoxicity Counter-Screen

Purpose: To ensure that any signaling reduction is due to inhibition, not cell death. Method: CellTiter-Glo (ATP) or MTS.

Critical Modification for MPPA: Since MPPA is an amine, it can reduce tetrazolium salts (MTT) non-enzymatically, causing false positives.

-

Recommendation: Use CellTiter-Glo (Luminescent) or Resazurin (Alamar Blue) . Avoid MTT.

Step-by-Step:

-

Seed cells (3,000/well) in 96-well opaque plates.

-

Treat with MPPA (0.1 – 100 µM) for 48 hours .

-

Add CellTiter-Glo reagent (1:1 ratio).

-

Shake 2 min; Incubate 10 min.

-

Read Luminescence.

-

Interpretation: If IC50 for viability is < 20 µM, the scaffold is likely toxic/promiscuous. A "clean" fragment should have viability IC50 > 50 µM.

Part 4: Data Analysis & Visualization

CETSA Interpretation Logic

The shift in aggregation temperature (

Figure 2: Decision tree for interpreting Thermal Shift Assays.

Expected Results Table

| Assay | Readout | Successful Result Criteria |

| Solubility | Microscopy | Clear solution at 100 µM in 0.5% DMSO media. |

| CETSA | Western Blot | Thermal shift ( |

| Signaling | Phospho-WB | Dose-dependent reduction of p-Kinase (IC50 ~10-50 µM). |

| Viability | CellTiter-Glo | Viability maintained (>80%) at effective biochemical dose. |

References

-

Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

-

Cui, J. J. et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carbonitrile Scaffold-Based Inhibitor of Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

- Context: Establishes the pyrazole-amine scaffold as a core component of ALK/Met inhibitors.

-

Erlanson, D. A. et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology, 23(3), 331-340. Link

- Context: Methodologies for screening low-affinity fragments like MPPA.

-

Thermo Fisher Scientific. (n.d.). In-Cell Western Assay Protocols. Link

Sources

application of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine in cancer research

Application Note: Strategic Utilization of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Development

Part 1: Executive Summary & Pharmacophore Insight

This compound is a high-value pharmacophore intermediate (scaffold) used extensively in the discovery of small-molecule kinase inhibitors.[1] It is not a drug in itself but serves as the critical "hinge-binding" or "selectivity-determining" moiety in the synthesis of potent ATP-competitive inhibitors.[1]

Its primary application lies in the development of inhibitors for:

-

TGF-β Type I Receptor (ALK5): Targeting the TGF-β signaling pathway to suppress metastasis and fibrosis.[1]

-

MPS1 (TTK): Targeting the spindle assembly checkpoint in triple-negative breast cancer.[1]

-

CHK1: Targeting DNA damage response in hematologic malignancies.

Mechanism of Action (Structural Basis): The 1-methyl-5-(pyridin-2-yl)-pyrazole motif provides a rigid bi-aryl geometry.[1] When coupled to a heteroaromatic core (via the C4-amine), the pyridine nitrogen and the pyrazole N2 often engage in critical hydrogen bonding networks within the kinase ATP-binding pocket, specifically interacting with the hinge region residues (e.g., His283 in ALK5 or Gly605 in MPS1).[1]

Part 2: Chemical Synthesis Protocol (Coupling Strategy)

The following protocol details the application of this amine in a Buchwald-Hartwig Cross-Coupling reaction to generate a bioactive kinase inhibitor. This method is superior to standard nucleophilic aromatic substitution (

Objective: Couple this compound (Nucleophile) with a halogenated heteroaromatic core (Electrophile, e.g., 4-chloro-quinoline or chloropyrimidine).[1]

Materials Required:

-

Scaffold: this compound (1.0 eq)

-

Electrophile: Aryl bromide/chloride core (e.g., 6-chloro-3-nitropyridine or substituted pyrimidine) (1.0 – 1.2 eq)[1]

-

Catalyst:

(0.05 eq) or -

Ligand: Xantphos or BINAP (0.10 eq)[1]

-

Base:

or -

Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge the system with Argon (Ar) or Nitrogen (

) for 15 minutes.[1]

-

-

Reagent Loading:

-

Solvent Addition & Degassing:

-

Add anhydrous 1,4-Dioxane via syringe.[1]

-

Degas the mixture by bubbling Ar through the solution for 10 minutes (sparging).

-

-

Reaction:

-

Heat the reaction mixture to 100°C under an inert atmosphere.

-

Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS every 2 hours.

-

Typical Reaction Time: 4–12 hours depending on the electrophile's reactivity.[1]

-

-

Work-up & Purification:

-

Cool to room temperature.[1] Filter the mixture through a Celite pad to remove palladium residues.[1] Wash the pad with EtOAc.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purification: Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Gradient of 0%

10% MeOH in

-

-

Validation: Verify product identity via

-NMR (DMSO-

-

Part 3: Biological Evaluation (In Vitro ALK5 Kinase Assay)

Once the amine scaffold is incorporated into the final inhibitor, the compound must be validated for potency against the target kinase (e.g., ALK5).

Assay Principle: Radiometric HotSpot™ Kinase Assay or FRET-based assay measuring the transfer of

Protocol:

-

Compound Preparation:

-

Dissolve the synthesized inhibitor in 100% DMSO to a stock concentration of 10 mM.[1]

-

Prepare serial dilutions (3-fold) in kinase buffer to generate an 8-point dose-response curve (Range: 10

M to 0.5 nM).

-

-

Enzyme Reaction Mix:

-

Reaction Initiation:

-

Incubation:

-

Incubate at room temperature for 40 minutes.

-

-

Termination & Detection:

-

Data Analysis:

-

Calculate % Inhibition =

.[1] -

Determine

using non-linear regression (GraphPad Prism, Sigmoidal Dose-Response).

-

Part 4: Data Visualization & Pathway Logic

Workflow: From Scaffold to Validated Inhibitor

Caption: Logical workflow for utilizing the amine scaffold in the synthesis and validation of kinase inhibitors.

Target Pathway: TGF-β Signaling Inhibition

The derived inhibitors (e.g., Vactosertib analogs) target the ALK5 receptor to prevent Smad phosphorylation.[1]

Caption: Mechanism of Action. The scaffold-derived inhibitor blocks ALK5 kinase activity, preventing Smad2/3 phosphorylation and downstream oncogenic signaling.[1]

Part 5: Comparative Data (Scaffold Utility)

Table 1: Key Kinase Targets for Pyrazol-4-amine Scaffolds

| Target Kinase | Disease Indication | Role of Scaffold | Representative Drug/Ref |

| ALK5 (TGF- | Metastatic Cancer, Fibrosis | Hinge Binder (ATP Competitive) | Vactosertib (Analog), RepSox |

| MPS1 (TTK) | Triple-Negative Breast Cancer | Specificity Determinant | N-(6-chloro...)-isoquinolin-3-amine |

| CHK1 | Hematologic Malignancies | Solvent Front Interaction | Pyrimidin-2-yl derivatives |

References

-

Discovery of Vactosertib (EW-7197): Jin, Y., et al. "Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase."[1][2] Journal of Medicinal Chemistry, 2014.[1][2]

-

MPS1 Inhibitor Design: Linsenmeier, M., et al. "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine."[1][3] Molbank, 2021.[1]

-

CHK1 Inhibitor Optimization: Wang, F., et al. "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor."[1] European Journal of Medicinal Chemistry, 2019.[1][4]

-

ALK5 Inhibitor Scaffold Analysis: Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a new series of potent and selective TGF-beta type I receptor inhibitors."[1] Journal of Medicinal Chemistry, 2004.[1]

Sources

- 1. RepSox | C17H13N5 | CID 449054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EWHA Drug Design House [ewhaddh.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Cytotoxicity of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

Introduction: Unveiling the Cellular Impact of a Novel Pyrazole Compound

The compound 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.[1][2] Various substituted pyrazoles have demonstrated a wide range of pharmacological activities, including potential as anticancer agents.[3][4][5] Therefore, a thorough evaluation of the cytotoxic potential of novel pyrazole derivatives like this compound is a critical step in the drug discovery and development process.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. We will delve into the principles and detailed protocols for a multi-faceted approach to cytotoxicity testing, ensuring robust and reliable data generation. The proposed workflow is designed to not only quantify cell death but also to provide insights into the potential mechanisms of action.

Strategic Approach to Cytotoxicity Assessment

A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Therefore, we advocate for a tiered approach, employing assays that measure different cellular parameters. This strategy provides a more complete picture of the compound's effects on cell health. Our recommended workflow includes:

-

Metabolic Activity Assessment (MTT Assay): To evaluate the effect of the compound on cellular metabolic function, which is often correlated with cell viability.[8]

-

Cell Membrane Integrity Assessment (LDH Assay): To quantify cell membrane damage, a hallmark of necrosis.[9][10][11]

-

Apoptosis Induction Assessment (Caspase-3/7 Assay): To specifically measure the activation of key executioner caspases involved in programmed cell death.[12][13][14]

This multi-pronged approach allows for the differentiation between cytotoxic mechanisms, such as necrosis versus apoptosis, providing valuable information for structure-activity relationship (SAR) studies and further preclinical development.[15]

Experimental Workflows

Diagram: Overall Cytotoxicity Assessment Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. njbio.com [njbio.com]

- 7. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. protocols.io [protocols.io]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.de]

- 13. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

Technical Application Note: High-Throughput Screening of 1-Methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine Derivatives

This Application Note and Protocol guide details the high-throughput screening (HTS) methodology for 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine , a privileged scaffold in kinase inhibitor discovery.

Abstract & Introduction

The compound This compound represents a "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. Its structural motif—a 1,5-disubstituted pyrazole core—is engineered to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., p38 MAPK, JNK, Aurora kinases).

This guide outlines the protocol for using this scaffold in High-Throughput Screening (HTS) campaigns. The primary application is Scaffold-Based Screening , where a library of compounds derived from this core is screened to identify potent inhibitors with improved selectivity profiles. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format, which offers the robustness required for HTS (Z' > 0.7).

Key Chemical Features[1][2][3][4][5][6][7]

-

Hinge Binding: The pyridine nitrogen and pyrazole N2 provide a bidentate acceptor/donor motif for the kinase hinge.

-

Vector for Diversity: The C4-amine serves as a handle for acylation or alkylation, directing substituents into the hydrophobic back pocket or solvent-exposed regions.

-

Regiochemistry: The 1,5-substitution pattern is synthetically challenging but biologically distinct from the more common 1,3-isomers, often yielding superior selectivity.

Compound Handling & Library Preparation[5][8][9]

Solubility & Stability

The this compound core is generally stable but can be prone to oxidation at the amine group if stored improperly.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: 10 mM is standard.

-

Storage: -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Acoustic Dispensing: The compound behaves well in acoustic droplet ejection systems (e.g., Labcyte Echo), with minimal satellite droplet formation.

Library Design Strategy

For HTS, this amine is typically not screened as a single entity but as a Focused Library .

-

Reaction: Amide coupling (R-CO-Cl + Scaffold-NH2) or Reductive Amination.

-

Objective: To probe the "Gatekeeper" residue and the ribose-binding pocket of the kinase.

HTS Workflow Visualization

The following diagram illustrates the logic flow for screening a library based on this scaffold against a kinase target (e.g., p38 MAPK).

Caption: Workflow for TR-FRET screening of pyrazole-amine scaffold libraries.

Detailed Protocol: TR-FRET Kinase Binding Assay

Target: p38 MAPK (Representative Kinase) Assay Format: LanthaScreen™ Eu Kinase Binding Assay (Invitrogen/Thermo Fisher) Principle: Competition between the scaffold-derivative (test compound) and an Alexa Fluor™ 647-labeled tracer for the kinase ATP-binding site. Binding is detected via FRET from a Europium-labeled anti-tag antibody to the tracer.

Reagents & Equipment

-

Kinase: Recombinant p38 MAPK (GST-tagged or His-tagged).

-

Antibody: LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody.

-

Tracer: Kinase Tracer 199 or 236 (optimized for p38).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Plates: 384-well, low-volume, white, round-bottom (Corning #4513).

-

Reader: PerkinElmer EnVision or BMG PHERAstar.

Step-by-Step Procedure

Step 1: Compound Dispensing (Acoustic)

-

Prepare the Source Plate containing the library (10 mM in DMSO).

-

Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound into the Assay Plate .

-

Include controls:

-

High Control (HC): 10 nL DMSO (0% Inhibition).

-

Low Control (LC): 10 nL of 10 µM Staurosporine (100% Inhibition).

-

-

Final DMSO concentration: 0.1% (assuming 10 µL assay volume).

Step 2: Preparation of Master Mixes

-

Kinase/Antibody Mix (2X):

-

Dilute Kinase to 10 nM (final 5 nM).

-

Dilute Eu-Antibody to 4 nM (final 2 nM).

-

Prepare in Assay Buffer.

-

-

Tracer Mix (2X):

-

Dilute Tracer to 20 nM (final 10 nM).

-

Note: Tracer concentration should be near its Kd for the kinase.

-

Step 3: Assay Assembly

-

Add 5 µL of Kinase/Antibody Mix to the assay plate containing the compounds.

-